N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . They are known for their various biological activities and are used in the synthesis of a wide range of therapeutic agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with various other compounds . The specific process and reagents used can vary depending on the desired end product .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzothiazole core structure, with various substituents attached at specific positions. The exact structure would depend on the locations and nature of these substituents .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including C-H substitution reactions under the catalysis of palladium/copper systems . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzothiazoles include a high degree of aromaticity and stability, and the ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Biological Activity
A study by Patel and Patel (2015) introduced a series of heterocyclic compounds incorporating similar structural motifs, which were synthesized and characterized through spectral studies. These compounds were evaluated for their antibacterial and antifungal activities, showing potential in combating various microorganisms (G. K. Patel & H. S. Patel, 2015).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, starting from a specific precursor. These compounds underwent molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. Furthermore, they exhibited antimicrobial and antioxidant activities, indicating their utility in therapeutic applications (E. M. Flefel et al., 2018).
Discovery and Evaluation of Inhibitors
Borzilleri et al. (2006) discovered substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This study highlighted the enzyme kinetics of VEGFR-2 inhibition and demonstrated the compounds' efficacy in in vivo models of human lung and colon carcinoma (R. Borzilleri et al., 2006).
Safety And Hazards
Future Directions
Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities and potential therapeutic applications. Future research may focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and development of therapeutic agents based on these compounds .
properties
IUPAC Name |
4-acetyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-14(27)16-4-6-17(7-5-16)22(28)26(12-15-3-2-8-24-11-15)23-25-18-9-19-20(30-13-29-19)10-21(18)31-23/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRCGJJXAYJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide |
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